This compound can be classified as:
The synthesis of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can be approached through various synthetic routes. A typical method involves the following steps:
For instance, one reported method involves the reaction of an amino acid with a pyrrolidine derivative under acidic conditions, followed by acylation to form the desired ketone structure .
The molecular structure of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can be analyzed using various spectroscopic techniques:
The three-dimensional conformation can also be assessed through computational modeling or X-ray crystallography if suitable crystals are obtained.
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone may participate in several chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity.
The mechanism of action for compounds like 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone often involves interactions with biological targets such as enzymes or receptors:
Research into similar compounds suggests potential applications in treating neurological disorders or as antibacterial agents due to their ability to interact with biological systems .
The physical and chemical properties of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone include:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.
The applications of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone are diverse:
The compound 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is formally designated as 1-[(3R)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone under International Union of Pure and Applied Chemistry rules . Its molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 grams per mole. The structure integrates three key components:
Table 1: International Union of Pure and Applied Chemistry Nomenclature and Structural Identifiers
| Representation Type | Value |
|---|---|
| Systematic Name | 1-[(3R)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Molecular Formula | C₁₁H₂₃N₃O |
| Canonical Simplified Molecular Input Line Entry System | CC(C)N(CCN)C1CCN(C1)C(=O)C |
| Isomeric Simplified Molecular Input Line Entry System | CC(C)N(CCN)[C@@H]1CCN(C1)C(=O)C |
| International Chemical Identifier Key | JMHXZIBLIPXFIZ-LLVKDONJSA-N |
The stereodescriptor (R) specifies the absolute configuration at the pyrrolidine C3 carbon. Structural representations highlight the chiral center, hydrogen-bond donors (N-H of aminoethyl), and hydrogen-bond acceptors (carbonyl oxygen, tertiary amines) [7]. The isomeric Simplified Molecular Input Line Entry System notation ([C@@H]) explicitly denotes the (R)-stereochemistry.
The (R)-enantiomer exhibits distinct biological properties due to its three-dimensional orientation, which governs interactions with chiral biological targets. The Cahn-Ingold-Prelog priority rules assign the (R)-label as follows:
Enantiomeric purity is critical because:
The fixed (R)-configuration enables precise molecular recognition through:
Table 2: Functional Group Contributions to Molecular Interactions
| Functional Group | Role in Molecular Interactions |
|---|---|
| (R)-Pyrrolidine C3 center | Stereospecific docking to chiral binding sites |
| Primary amine (NH₂) | Hydrogen-bond donation; cationic charge at physiological pH |
| Tertiary amine | Hydrogen-bond acceptance; pH-dependent charge modulation |
| Carbonyl (C=O) | Hydrogen-bond acceptance; dipole interactions |
| Isopropyl group | Hydrophobic van der Waals contacts |
Experimental studies confirm that reversing chirality to (S) disrupts these interactions. For example, the (R)-enantiomer shows higher binding affinity to receptors implicated in neuropharmacology due to optimal placement of its aminoethyl "arm" relative to anionic residues [9]. This enantiomer-specific activity underpins its investigation as a precursor to therapeutics targeting neurological disorders, where molecular handedness dictates pharmacological outcomes .
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2